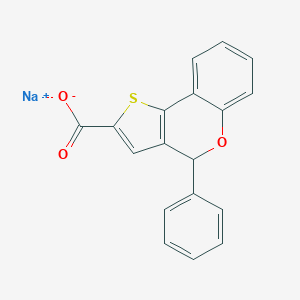
Zy-15850A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a thieno ring fused with a benzopyran ring, which is further substituted with a phenyl group and a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate typically involves multi-step organic reactions. One common method might include:
Formation of the Thieno Ring: Starting with a suitable thiophene precursor, the thieno ring can be synthesized through cyclization reactions.
Fusion with Benzopyran: The thieno ring is then fused with a benzopyran ring through a series of condensation reactions.
Substitution with Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation.
Introduction of Carboxylate Group: The carboxylate group is typically introduced through esterification reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-ol: Similar structure but with a hydroxyl group instead of a carboxylate group.
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness
4H-4-Phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
105799-78-8 |
|---|---|
Molecular Formula |
C18H11NaO3S |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
sodium;4-phenyl-4H-thieno[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C18H12O3S.Na/c19-18(20)15-10-13-16(11-6-2-1-3-7-11)21-14-9-5-4-8-12(14)17(13)22-15;/h1-10,16H,(H,19,20);/q;+1/p-1 |
InChI Key |
JTWZGWYZGDMBGC-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)SC(=C3)C(=O)[O-].[Na+] |
Synonyms |
4H-4-phenylthieno-(3,2-C)-(1)-benzopyran-2-carboxylate Zy 15850A Zy-15850A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















